molecular formula C14H17NO3 B1303836 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde CAS No. 79421-40-2

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde

Cat. No. B1303836
CAS RN: 79421-40-2
M. Wt: 247.29 g/mol
InChI Key: NBKIWJFERFYECA-UHFFFAOYSA-N
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Description

“4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde” is a chemical compound that contains a 1,4-dioxa-8-azaspiro[4.5]decane moiety . This moiety is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .


Synthesis Analysis

The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane has been reported from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- . Another method involves the use of a catalyst such as tetrabutylammonium bromide (TBAB) .


Molecular Structure Analysis

The empirical formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C7H13NO2 . This indicates that it contains seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms .


Chemical Reactions Analysis

1,4-Dioxa-8-azaspiro[4.5]decane has been used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes . It is also a derivative formed from the condensation of cyclohexanone .


Physical And Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane is a clear colorless to yellowish liquid . It has a boiling point of 108 - 110 °C (35 hPa) , a density of 1.117 g/cm3 , and a flash point of 81 °C .

Scientific Research Applications

1. Structural Studies in Drug Development

A study on a structurally related compound, (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043), a promising antitubercular drug, was conducted. This research involved X-ray and NMR analysis, providing insight into the compound's diastereomeric conformers and rotational barriers, crucial for drug development (Richter et al., 2022).

2. Pharmacological Evaluation

Another study synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, similar in structure, for evaluating dopamine agonist activity. This research is vital for understanding the pharmacological potential of compounds with similar structures (Brubaker & Colley, 1986).

3. Polymer Development for Environmental Applications

Research on a Mannich base derivative of a compound containing 1,4-dioxa-8-azaspiro[4.5]decane demonstrated its application in creating polymers for removing carcinogenic azo dyes and aromatic amines from water. This study highlights the environmental applications of such compounds (Akceylan, Bahadir, & Yılmaz, 2009).

4. Growth-Regulating Chemicals in Agriculture

A compound synthesized from 1,4-dioxa-8-azaspiro[4.5]decane exhibited growth-regulating activity, as confirmed by NMR spectroscopy. This indicates potential applications in agriculture for enhancing or controlling plant growth (Sharifkanov, Alimzhanova, Abilov, & Bektibaeva, 2001).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/eye protection/face protection, and rinse cautiously with water for several minutes if it gets in the eyes .

properties

IUPAC Name

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-11-12-1-3-13(4-2-12)15-7-5-14(6-8-15)17-9-10-18-14/h1-4,11H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKIWJFERFYECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377407
Record name 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde

CAS RN

79421-40-2
Record name 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared from 4-fluorobenzaldehyde and 1,4-dioxa-8-aza-spiro{4.5}decane.
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